Core Scaffold Differentiation: 4-Oxoquinazolin-3-yl vs. 4-Anilinoquinazoline Architecture
The compound possesses a 4-oxoquinazolin-3(4H)-yl core, which differs fundamentally from the 4-anilinoquinazoline scaffold found in the clinical EGFR inhibitors gefitinib and erlotinib. In 4-anilinoquinazolines, the N1 of the quinazoline ring and the aniline NH serve as the ATP-competitive hinge-binding motif [1]. The 4-oxoquinazolin-3-yl core replaces the hinge-binding aniline NH with a carbonyl oxygen, ablating the canonical type I kinase hinge-binding interaction [1]. This structural distinction places the compound in the quinazolinone subclass, which is associated with alternative target profiles including α-glucosidase, phosphodiesterase, carbonic anhydrase, and fatty acid amide hydrolase (FAAH) inhibition rather than EGFR-family kinases [2][3].
| Evidence Dimension | Core heterocyclic scaffold and kinase hinge-binding pharmacophore |
|---|---|
| Target Compound Data | 4-Oxoquinazolin-3(4H)-yl core; no aniline NH group for ATP-site hinge binding |
| Comparator Or Baseline | Gefitinib and erlotinib: 4-anilinoquinazoline core; hinge binding via N1 and aniline NH (EGFR IC50 = 0.033 μM and 0.002 μM, respectively, in isolated enzyme assays) [1] |
| Quantified Difference | Complete loss of the classical type I kinase hinge-binding motif; target profile expected to be orthogonal to EGFR-family kinases |
| Conditions | Structural comparison based on X-ray co-crystal structures of 4-anilinoquinazolines bound to EGFR kinase domain (PDB: 1M17, 2ITY) [1] |
Why This Matters
A researcher requiring an EGFR-active probe must select a 4-anilinoquinazoline; conversely, this 4-oxoquinazolinone probe may access target space (e.g., metabolic enzymes, FAAH) inaccessible to 4-anilinoquinazolines, avoiding confounding EGFR activity in phenotypic screens.
- [1] Yun, C. H.; Boggon, T. J.; Li, Y.; et al. Structures of Lung Cancer-Derived EGFR Mutants and Inhibitor Complexes: Mechanism of Activation and Insights into Differential Inhibitor Sensitivity. Cancer Cell 2007, 11 (3), 217–227. View Source
- [2] Tokalı, F. S.; Taslimi, P.; Sadeghian, N.; et al. Design, Synthesis, Molecular Docking, and Some Metabolic Enzyme Inhibition Properties of Novel Quinazolinone Derivatives. Arch. Pharm. (Weinheim) 2021, 354 (5), e2000455. View Source
- [3] Cipriano, A.; Vagnozzi, G.; Carlucci, G.; et al. Interaction of the N-(3-Methylpyridin-2-yl)amide Derivatives of Flurbiprofen and Ibuprofen with FAAH: Enantiomeric Selectivity and Binding Mode. PLoS ONE 2016, 11 (3), e0151180. View Source
